
Flufenoximacil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flufenoximacil is a novel phenyluracil herbicide known for its fast-acting and non-selective weed control properties . It is a synthetic compound with the IUPAC name methyl (2R)-2-{[(E)-({2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenyl}methylidene)amino]oxy}propanoate . This compound is particularly effective due to its ability to inhibit protoporphyrinogen oxidase (PPO), leading to cell membrane disruption in plants .
Preparation Methods
Flufenoximacil is synthesized through a series of chemical reactions involving the formation of a phenyluracil structure. The synthetic route involves the reaction of 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzaldehyde with methyl (2R)-2-aminooxypropanoate under specific conditions . The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Flufenoximacil undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the halogenated positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Flufenoximacil has a wide range of applications in scientific research:
Mechanism of Action
Flufenoximacil exerts its effects by inhibiting protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll synthesis in plants . The inhibition of PPO leads to the accumulation of protoporphyrin IX, which generates reactive oxygen species (ROS) that cause cell membrane disruption and ultimately plant death . This mechanism makes this compound highly effective as a contact herbicide.
Comparison with Similar Compounds
Flufenoximacil is unique compared to other similar compounds due to its high activity and broad-spectrum weed control. Similar compounds include:
Pyraquinate: Another herbicide targeting PPO but with different structural features.
Flusulfinam: A new-generation herbicide with a different mode of action but also used for weed control.
Fenpyrazone: Another PPO inhibitor with distinct chemical properties. This compound stands out due to its rapid action and effectiveness at lower application rates.
Properties
Molecular Formula |
C17H14ClF4N3O5 |
|---|---|
Molecular Weight |
451.8 g/mol |
IUPAC Name |
methyl (2R)-2-[(Z)-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]methylideneamino]oxypropanoate |
InChI |
InChI=1S/C17H14ClF4N3O5/c1-8(15(27)29-3)30-23-7-9-4-12(11(19)5-10(9)18)25-14(26)6-13(17(20,21)22)24(2)16(25)28/h4-8H,1-3H3/b23-7-/t8-/m1/s1 |
InChI Key |
ZZGYBWJUIGAFSS-KEKNWAPVSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)O/N=C\C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F |
Canonical SMILES |
CC(C(=O)OC)ON=CC1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


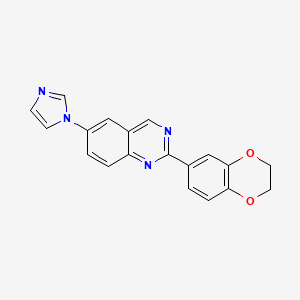
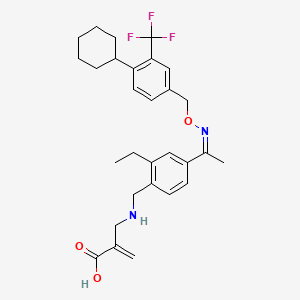
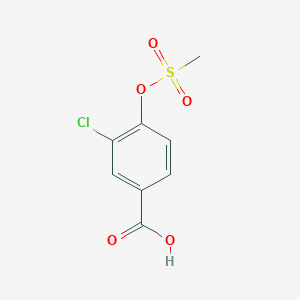

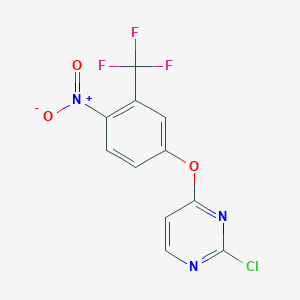
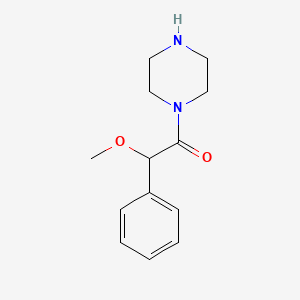
![Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate](/img/structure/B13867560.png)
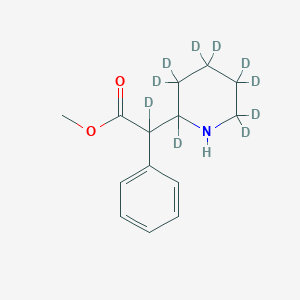
![1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)
![1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid](/img/structure/B13867568.png)
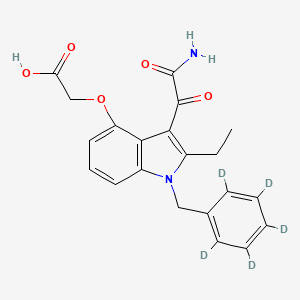
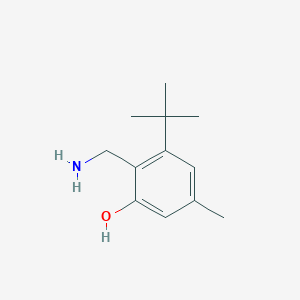
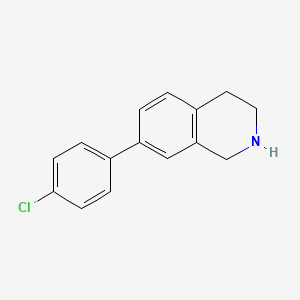
![1-[(2,3-Dichlorophenyl)carbamothioylamino]ethylphosphonic acid](/img/structure/B13867603.png)
